REACTION_CXSMILES
|
C([CH:5]1[CH2:10][N+:9]([O-:19])([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[O:17][CH3:18])[CH2:8][CH2:7][N:6]1C([O-])=O)(C)(C)C>FC(F)(F)C(O)=O>[CH3:18][O:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[N+:9]1([O-:19])[CH2:8][CH2:7][NH:6][CH2:5][CH2:10]1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
tert-butyl-4-(2-methoxyphenyl)-1-piperazinecarboxylate 4-oxide
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1N(CC[N+](C1)(C1=C(C=CC=C1)OC)[O-])C(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted twice with each 150 ml of water
|
Type
|
WASH
|
Details
|
the N-oxide-base eluted with water
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the white foam (18.6 g) was dissolved in a minumum of methylene chloride
|
Type
|
CUSTOM
|
Details
|
the base precipitated by addition of diisopropylether
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)[N+]1(CCNCC1)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |